Androgen receptor modulator 3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1018971-95-3 |

|---|---|

Molekularformel |

C21H12F6N4O |

Molekulargewicht |

450.3 g/mol |

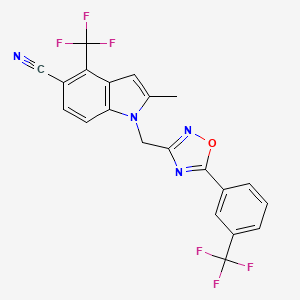

IUPAC-Name |

2-methyl-4-(trifluoromethyl)-1-[[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methyl]indole-5-carbonitrile |

InChI |

InChI=1S/C21H12F6N4O/c1-11-7-15-16(6-5-13(9-28)18(15)21(25,26)27)31(11)10-17-29-19(32-30-17)12-3-2-4-14(8-12)20(22,23)24/h2-8H,10H2,1H3 |

InChI-Schlüssel |

ZEDODTZELVBHTG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(N1CC3=NOC(=N3)C4=CC(=CC=C4)C(F)(F)F)C=CC(=C2C(F)(F)F)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling a Non-Specific Target: The Case of "Androgen Receptor Modulator 3"

Despite a comprehensive search of scientific and patent literature, a specific, publicly characterized molecule identified as "Androgen Receptor Modulator 3" remains elusive. The term appears to be used in a generic or illustrative context within patent documents rather than referring to a distinct chemical entity with a defined structure and mechanism of action.

Our in-depth investigation to provide a technical guide on "this compound" revealed that the designation is frequently listed as a hypothetical or representative example of a potential therapeutic agent that could be used in combination with other patented inventions. These patents often enumerate various classes of compounds, including "androgen receptor modulators," with numerical identifiers like "3" serving as placeholders rather than specific compound names.

Consequently, there is no available data on the mechanism of action, signaling pathways, experimental protocols, or quantitative metrics associated with a specific "this compound." The scientific community has not published research on a molecule with this precise designation, precluding the creation of the requested in-depth technical guide, data tables, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals interested in the broader field of androgen receptor (AR) modulation, the scientific literature is rich with information on various specific Selective Androgen Receptor Modulators (SARMs) and AR inhibitors. These compounds are well-characterized, with extensive data on their pharmacology, mechanisms of action, and clinical development.

The Androgen Receptor Signaling Pathway: A General Overview

While a specific pathway for "this compound" cannot be detailed, the general mechanism of androgen receptor signaling is well-established. In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs).

Upon binding to an androgenic ligand, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-bound receptor dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulatory proteins (coactivators or corepressors) and the basal transcriptional machinery, leading to the modulation of gene expression. This, in turn, elicits the physiological and pathophysiological effects associated with androgen signaling.

Below is a generalized diagram representing the canonical androgen receptor signaling pathway.

Conclusion

The Discovery and Synthesis of a Selective Androgen Receptor Modulator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in muscle and bone, while minimizing the undesirable androgenic side effects in other tissues. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of a representative SARM, Enobosarm (also known as Ostarine or MK-2866). Detailed experimental protocols for key assays, a summary of quantitative pharmacological data, and visualizations of the underlying signaling pathways and drug discovery workflow are presented to serve as a resource for researchers in the field of androgen receptor modulation.

Introduction: The Rationale for SARMs

Traditional androgen therapies, while effective in promoting muscle and bone growth, are often associated with a range of undesirable side effects, including prostatic hyperplasia, acne, and virilization in women. This is due to the non-selective action of androgens and their conversion to metabolites such as dihydrotestosterone (B1667394) (DHT) and estrogens. SARMs are designed to overcome these limitations by exhibiting tissue-selective agonism of the androgen receptor (AR), a ligand-activated nuclear transcription factor that plays a crucial role in the development and maintenance of male secondary sexual characteristics, as well as anabolic processes in various tissues.[1][2] The goal of SARM discovery is to identify compounds that act as full agonists in anabolic tissues like muscle and bone, but as partial agonists or antagonists in androgenic tissues such as the prostate.[1]

Discovery of Enobosarm (Ostarine, MK-2866)

Enobosarm is a non-steroidal SARM that has been extensively studied in preclinical and clinical settings for its potential to treat muscle wasting conditions and osteoporosis.[3][4] Its discovery was the result of extensive medicinal chemistry efforts aimed at identifying orally bioavailable, non-steroidal scaffolds that could selectively modulate the androgen receptor.

Lead Identification and Optimization

The development of Enobosarm and other aryl propionamide-based SARMs began with high-throughput screening of compound libraries to identify hits with affinity for the androgen receptor. Subsequent lead optimization focused on modifying the chemical structure to improve binding affinity, selectivity, and pharmacokinetic properties. The core structure of Enobosarm, (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, reflects the key pharmacophoric elements required for potent and selective AR activation.

Chemical Synthesis of Enobosarm

The following is a representative synthetic route for Enobosarm based on the synthesis of structurally related aryl propionamide (B166681) SARMs.

Scheme 1: Representative Synthesis of Enobosarm

Caption: A plausible synthetic pathway for Enobosarm.

Step 1: Synthesis of (S)-1-(4-cyanophenoxy)-2,3-epoxypropane (Intermediate 1) 4-Hydroxybenzonitrile is reacted with (R)-glycidol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the epoxide intermediate.

Step 2: Synthesis of (S)-3-(4-cyanophenoxy)-1-((4-cyano-3-(trifluoromethyl)phenyl)amino)propan-2-ol (Intermediate 2) The epoxide ring of Intermediate 1 is opened by nucleophilic attack from 4-amino-2-(trifluoromethyl)benzonitrile in the presence of a Lewis acid catalyst (e.g., lithium perchlorate) in a solvent such as acetonitrile.

Step 3: Synthesis of Enobosarm The secondary alcohol of Intermediate 2 is first oxidized to a ketone using an oxidizing agent like Dess-Martin periodinane. Subsequent treatment with a methylating agent, such as methylmagnesium bromide, followed by an acidic workup, yields the final product, Enobosarm. The crude product is then purified by column chromatography.

Pharmacological Characterization

The pharmacological profile of a SARM is determined through a series of in vitro and in vivo assays designed to assess its binding affinity, functional activity at the androgen receptor, and its tissue-selective anabolic and androgenic effects.

Quantitative Data Summary

The following table summarizes the key quantitative data for Enobosarm from various preclinical studies.

| Parameter | Assay | Value | Reference Compound | Reference Value |

| Binding Affinity (Ki) | Androgen Receptor Competitive Binding | 3.8 nM | Dihydrotestosterone (DHT) | ~1 nM |

| In Vitro Efficacy (EC50) | Androgen Receptor Transactivation | <10 nM | Dihydrotestosterone (DHT) | ~0.1-1 nM |

| In Vivo Anabolic Activity | Hershberger Assay (Levator Ani Muscle) | Significant increase in weight | Testosterone (B1683101) Propionate (TP) | Dose-dependent increase |

| In Vivo Androgenic Activity | Hershberger Assay (Ventral Prostate) | Minimal to no increase in weight | Testosterone Propionate (TP) | Significant increase in weight |

Androgen Receptor Signaling Pathway

Enobosarm exerts its effects by binding to the androgen receptor. In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs, dimerization of the receptor, and its translocation to the nucleus. Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-regulator proteins (coactivators or corepressors) that ultimately modulate gene transcription, leading to the physiological effects of androgens. The tissue selectivity of SARMs is believed to be, in part, due to their unique interaction with the AR, leading to the recruitment of different sets of co-regulators in different tissues.[5][6]

Caption: Androgen Receptor Signaling Pathway Activated by Enobosarm.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate characterization and comparison of SARMs.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.

Methodology:

-

Preparation of AR Source: A cytosolic fraction containing the androgen receptor is prepared from the ventral prostates of castrated male rats.

-

Incubation: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or filtration.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined from the resulting dose-response curve. The Ki is then calculated using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay

Objective: To determine the functional activity (EC50 and efficacy) of a test compound as an AR agonist or antagonist.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or PC-3) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

-

Compound Treatment: The transfected cells are treated with increasing concentrations of the test compound. For antagonist testing, cells are co-treated with a known AR agonist (e.g., DHT).

-

Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: The reporter gene activity is plotted against the log concentration of the test compound to generate a dose-response curve. The EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy are determined from this curve.

Hershberger Bioassay

Objective: To assess the in vivo anabolic and androgenic activity of a test compound in a rodent model.

Methodology:

-

Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the androgen-dependent tissues responsive to exogenous compounds.

-

Dosing: The test compound is administered daily for a period of 10 consecutive days. A positive control group receives a reference androgen (e.g., testosterone propionate), and a vehicle control group is also included.

-

Necropsy and Tissue Collection: On day 11, the animals are euthanized, and the weights of key androgen-dependent tissues are recorded. These typically include the levator ani muscle (anabolic indicator) and the ventral prostate and seminal vesicles (androgenic indicators).

-

Data Analysis: The weights of the target tissues from the treated groups are compared to those of the control groups. A significant increase in the weight of the levator ani muscle with minimal or no increase in the weight of the prostate and seminal vesicles indicates a selective anabolic effect.

Experimental Workflow for SARM Discovery

The discovery and preclinical development of a SARM follows a structured workflow, from initial screening to in vivo characterization.

Caption: General Experimental Workflow for SARM Discovery.

Conclusion

The discovery and development of SARMs like Enobosarm represent a significant advancement in the field of androgen receptor modulation. By uncoupling the anabolic and androgenic effects of traditional androgens, these compounds offer the potential for new therapeutic options for a range of conditions characterized by muscle and bone wasting. The in-depth understanding of their synthesis, pharmacology, and the underlying biological pathways, as outlined in this guide, is essential for the continued development of next-generation SARMs with improved efficacy and safety profiles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Androgen receptor coregulators and their involvement in the development and progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Androgen Receptor: A Technical Guide to Modulator Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the principles and methodologies for assessing the binding affinity and selectivity of androgen receptor (AR) modulators. It is important to note that specific quantitative binding data and detailed experimental protocols for the compound referred to as "Androgen Receptor Modulator 3" (ARM3), available from commercial suppliers under product codes such as HY-169349 and HY-136582, are not publicly available in peer-reviewed scientific literature. The information presented herein is based on established scientific principles and data from well-characterized androgen receptor modulators, and should serve as a general guide.

Introduction to Androgen Receptor Modulation

The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in various physiological processes, including the development and maintenance of male secondary sexual characteristics, muscle growth (anabolism), and bone density.[1] Ligands that bind to and modulate the activity of the AR are critical in both therapeutic applications and research. These modulators can be broadly categorized as:

-

Agonists: Ligands that bind to and activate the receptor, mimicking the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).

-

Antagonists: Ligands that bind to the receptor but prevent its activation, thereby blocking the effects of endogenous androgens.

-

Selective Androgen Receptor Modulators (SARMs): A class of ligands that exhibit tissue-selective agonist or antagonist activity.[2] The goal of SARM development is to harness the therapeutic benefits of androgens (e.g., in muscle and bone) while minimizing undesirable side effects in other tissues (e.g., the prostate).[3]

The efficacy and safety of any AR modulator are fundamentally linked to its binding affinity (how tightly it binds to the AR) and its selectivity (its preference for the AR over other receptors).

Quantitative Analysis of Androgen Receptor Binding Affinity

The binding affinity of a compound for the androgen receptor is typically quantified using metrics such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), or the equilibrium dissociation constant (Kₐ). Lower values for these metrics indicate a higher binding affinity.

Due to the lack of specific data for "this compound," the following table presents binding affinity data for a selection of well-characterized AR modulators to serve as a reference.

| Compound | Type | Binding Affinity (Kᵢ, nM) | Binding Affinity (IC₅₀, nM) |

| Dihydrotestosterone (DHT) | Endogenous Agonist | ~0.2-0.5 | 3.2[4] |

| Testosterone | Endogenous Agonist | ~1-2 | - |

| Bicalutamide | Antagonist | 19, 35, 64[5] | 330[5] |

| Hydroxyflutamide | Antagonist | 2, 43[5] | 43[5] |

| BMS-564929 | SARM (Nonsteroidal) | Subnanomolar Agonist | - |

| S-40503 | SARM (Nonsteroidal) | High Affinity | - |

| Cyproterone Acetate | Antagonist | High Affinity | 4.4[4] |

Note: Binding affinity values can vary depending on the specific assay conditions, radioligand used, and receptor source.

Experimental Protocols for Determining Binding Affinity and Selectivity

The determination of a compound's binding characteristics for the androgen receptor relies on robust and reproducible experimental protocols. The most common methods are competitive binding assays, often utilizing a radiolabeled ligand.

Radioligand Competitive Binding Assay

This is a widely used method to determine the binding affinity of a test compound.[6] The principle involves the competition between a radiolabeled ligand (e.g., [³H]-DHT or [³H]-Mibolerone) and the unlabeled test compound for binding to the androgen receptor.[7] The displacement of the radioligand by increasing concentrations of the test compound allows for the calculation of the test compound's IC₅₀ and subsequently its Kᵢ.

Detailed Experimental Protocol (General Outline):

-

Receptor Preparation:

-

Reagent Preparation:

-

Assay Buffer: A suitable buffer, for example, TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4), is prepared.[7]

-

Radioligand: A high-affinity radioligand such as [³H]-Dihydrotestosterone ([³H]-DHT) is diluted in the assay buffer to a final concentration at or below its Kₐ for the AR.[7]

-

Test Compound: The compound of interest is dissolved in a solvent like DMSO and then serially diluted in the assay buffer to create a range of concentrations.[7]

-

Unlabeled Competitor (for non-specific binding): A high concentration of a known unlabeled androgen (e.g., cold DHT) is prepared.[7]

-

-

Assay Procedure (in a 96-well plate format):

-

Total Binding Wells: Contain the AR preparation, radioligand, and assay buffer.[7]

-

Non-specific Binding (NSB) Wells: Contain the AR preparation, radioligand, and a saturating concentration of the unlabeled competitor to determine the amount of non-specific binding.[7]

-

Test Compound Wells: Contain the AR preparation, radioligand, and the various dilutions of the test compound.[7]

-

Incubation: The plate is incubated, typically at 4°C, for a sufficient duration (e.g., 18-24 hours) to allow the binding to reach equilibrium.[7]

-

-

Separation of Bound and Free Ligand:

-

A common method is the use of a hydroxyapatite (B223615) (HAP) slurry or filtration through glass fiber filters.[6][7] The receptor-ligand complexes are captured, while the unbound ligand is washed away.

-

-

Detection and Data Analysis:

-

A scintillation cocktail is added to the wells (or filters), and the radioactivity is measured using a liquid scintillation counter.[7]

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.[7]

-

The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

-

The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[9]

-

Selectivity Assays

To determine the selectivity of a compound, similar competitive binding assays are performed using a panel of other receptors, particularly other steroid hormone receptors like the estrogen, progesterone, glucocorticoid, and mineralocorticoid receptors. A highly selective AR modulator will exhibit a significantly higher affinity for the AR (lower Kᵢ) compared to other receptors.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.

Androgen Receptor Signaling Pathway

The classical androgen receptor signaling pathway is initiated by the binding of an androgen to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.

Experimental Workflow for a Competitive Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the IC₅₀ of a test compound for the androgen receptor.

References

- 1. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Androgens and Selective Androgen Receptor Modulators to Treat Functional Limitations Associated With Aging and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Androgen Receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of Androgen Receptor Modulator 3 (ARM3): A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of a novel selective androgen receptor modulator (SARM), designated as Androgen Receptor Modulator 3 (ARM3). This document is intended for researchers, scientists, and drug development professionals engaged in the study of androgen receptor (AR) signaling and the development of related therapeutics.

Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in the development and maintenance of the male phenotype.[1][2] Ligand-dependent activation of AR regulates gene expression, influencing a wide array of physiological processes.[1][3][4] Dysregulation of AR signaling is implicated in various pathologies, most notably prostate cancer. Selective androgen receptor modulators (SARMs) are a class of therapeutic agents that bind to the AR and exhibit tissue-selective effects, offering a promising approach for the treatment of prostate cancer and other conditions where AR is involved.[5] This guide details the in vitro pharmacological profile of ARM3, a novel nonsteroidal SARM.

Binding Affinity to the Androgen Receptor

The initial step in characterizing ARM3 is to determine its binding affinity for the androgen receptor. This is typically accomplished through competitive receptor binding assays.

Table 1: ARM3 Androgen Receptor Binding Affinity

| Compound | IC50 (nM) | Receptor Source | Radioligand |

| ARM3 (Example) | 5.4 | Human AR | [3H]methyltrienolone (R1881) |

| Testosterone | 5.4 | Human AR | [3H]methyltrienolone (R1881) |

| Progesterone | 5.8 | Human AR | [3H]methyltrienolone (R1881) |

| 17-beta-estradiol | 21 | Human AR | [3H]methyltrienolone (R1881) |

| Fluoxymesterone | 55 | Human AR | [3H]methyltrienolone (R1881) |

Data presented are representative examples based on published literature for similar compounds.[6]

This protocol outlines a method for determining the binding affinity of a test compound to the androgen receptor using a radiolabeled ligand.

-

Receptor Preparation: Cytosol containing the androgen receptor is prepared from rat prostate or from cells engineered to express the human androgen receptor.[7]

-

Assay Buffer: The assay is performed in a buffer containing 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, and 0.01% Triton X-100, at a pH of 7.2.[8]

-

Competition Reaction: A constant concentration of a high-affinity radioligand, such as [3H]methyltrienolone ([3H]-R1881), is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (ARM3).[6][7]

-

Incubation: The reaction mixture is incubated for a sufficient period to reach equilibrium, for example, 240 minutes at 22°C.[6]

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods like hydroxyapatite (B223615) adsorption or scintillation proximity assay (SPA).[8][9]

-

Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.[7]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.[7]

Functional Activity: Agonist and Antagonist Effects

Functional assays are crucial to determine whether ARM3 acts as an agonist (activator) or an antagonist (inhibitor) of the androgen receptor. These assays typically measure the ability of the compound to induce or block the transcription of an AR-dependent reporter gene.

Table 2: ARM3 Functional Activity in Transactivation Assays

| Cell Line | Assay Type | ARM3 Agonist Efficacy (% of DHT) | ARM3 Antagonist IC50 (nM) |

| MDA-MB-453 | MMTV-luciferase | 12% | 82% inhibition |

| CV-1 | MMTV-luciferase | Weak Agonist | Moderate Antagonist |

Data presented are representative examples based on published literature for a similar compound (compound 21).[5]

This protocol describes a common method for assessing the functional activity of compounds on the androgen receptor.

-

Cell Culture and Transfection: A suitable cell line that does not endogenously express AR, such as CV-1 monkey kidney cells, is used.[5] The cells are co-transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., MMTV promoter).

-

Compound Treatment: After transfection, the cells are treated with varying concentrations of ARM3 alone (to assess agonist activity) or in combination with a known AR agonist like dihydrotestosterone (B1667394) (DHT) (to assess antagonist activity).

-

Incubation: Cells are incubated with the compounds for 24-48 hours to allow for gene transcription and protein expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis:

-

Agonist Activity: Luciferase activity at each concentration of ARM3 is compared to the maximal response induced by DHT to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal efficacy).

-

Antagonist Activity: The ability of ARM3 to inhibit DHT-induced luciferase activity is measured to determine the IC50 (inhibitory concentration for 50% of maximal response).

-

Selectivity Profile

To assess the specificity of ARM3, its binding affinity or functional activity is tested against a panel of other nuclear receptors. A highly selective compound will interact preferentially with the androgen receptor.

Table 3: ARM3 Selectivity Profile

| Receptor | Binding/Functional Assay | ARM3 Activity |

| Progesterone Receptor | Competitive Binding | Low Affinity |

| Glucocorticoid Receptor | Transactivation Assay | No significant activity |

| Estrogen Receptor | Transactivation Assay | No significant activity |

| Other Nuclear Receptors (Panel) | Various Assays | No significant off-target activity |

This table represents a desired selectivity profile for a SARM. For a specific example, one study noted that a novel SARM showed no agonistic activity at 47 other nuclear receptors.[10]

-

Receptor Panel: A panel of assays for other nuclear receptors (e.g., progesterone, glucocorticoid, estrogen receptors) is utilized. These can be binding assays or functional transactivation assays.

-

Compound Testing: ARM3 is tested at a range of concentrations in each of the assays in the panel.

-

Data Analysis: The binding affinity (Ki or IC50) or functional activity (EC50 or IC50) of ARM3 for each off-target receptor is determined and compared to its activity at the androgen receptor. The ratio of off-target activity to on-target activity provides a measure of selectivity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the androgen receptor signaling pathway and the general workflow for the in vitro characterization of an androgen receptor modulator like ARM3.

Caption: Androgen Receptor signaling pathway modulated by ARM3.

References

- 1. Androgen receptor - Wikipedia [en.wikipedia.org]

- 2. RePub, Erasmus University Repository: Molecular mechanisms of androgen action - A historical perspective [repub.eur.nl]

- 3. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of androgen receptor activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and biological characterization of a novel series of androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to Preclinical Studies of Novel Selective Androgen Receptor Modulators (SARMs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Androgen Receptor Modulators (SARMs) are a class of androgen receptor ligands that exhibit tissue-selective activation of androgenic signaling. The primary goal in the development of SARMs is to harness the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects in tissues such as the prostate.[1][2][3] This tissue selectivity gives SARMs a therapeutic advantage over traditional anabolic androgenic steroids.[4] This guide provides an in-depth overview of the preclinical evaluation of novel SARMs, focusing on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Core Concept: Androgen Receptor Signaling

The therapeutic action of SARMs is mediated through the androgen receptor (AR), a member of the nuclear receptor superfamily.[5] Understanding this pathway is crucial for interpreting preclinical data.

The Classical Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is a multi-step process:

-

Ligand Binding: In its unbound state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[6] The binding of a ligand, such as a SARM, induces a conformational change in the AR, causing the dissociation of HSPs.[6]

-

Nuclear Translocation and Dimerization: The ligand-AR complex translocates into the nucleus and dimerizes.[6][7]

-

DNA Binding and Co-regulator Recruitment: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[6][7] This binding initiates the recruitment of co-activators and other transcription factors.[6]

-

Gene Transcription: The assembled complex modulates the transcription of androgen-responsive genes, leading to the physiological effects associated with androgens.[6]

The tissue selectivity of SARMs is believed to arise from ligand-specific conformational changes in the AR, which in turn leads to differential recruitment of co-regulators in various tissues.[1]

Quantitative Preclinical Data for Novel SARMs

The preclinical characterization of SARMs involves assessing their binding affinity, in vitro potency, and in vivo efficacy and tissue selectivity. The following tables summarize key quantitative data for several novel SARMs.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Binding Affinity (Ki, nM) | Cell-Based Potency (EC50, nM) | Reference |

| RAD140 | 7 | 0.1 (in C2C12 cells) | [8] |

| S-23 | 1.7 | Full Agonist (in vitro) | [9][10] |

| Ostarine (MK-2866) | 3.8 | ED50 = 0.03 mg/day (in vivo, levator ani) | [11] |

| LGD-4033 | ~1 | N/A | [12] |

Table 2: In Vivo Anabolic and Androgenic Efficacy (Orchidectomized Rat Model)

| Compound | Dose | Anabolic Tissue (Levator Ani) Effect | Androgenic Tissue (Prostate) Effect | Reference |

| RAD140 | 0.3 mg/kg | Equivalent to sham-operated control | No stimulation above intact control | [8] |

| S-23 | 1.0 mg/d | Maintained or exceeded intact control weight | Maintained or exceeded intact control weight | [10] |

| Ostarine (MK-2866) | 0.03 mg/day | Potent stimulation (ED50) | Partial restoration (39.2% of intact) | [11] |

| LGD-4033 | 0.03 mg/kg/day | Potent increase in muscle mass | Significant reduction in prostate mass | [13] |

Note: Orchidectomized (castrated) models are the standard for evaluating SARM activity, as the removal of endogenous androgens allows for a clear assessment of the compound's effects.[14]

Key Experimental Protocols

Detailed and standardized protocols are essential for the reliable preclinical evaluation of SARMs.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a novel SARM for the androgen receptor.

Methodology:

-

Preparation: A source of androgen receptors is prepared, typically from rat prostate cytosol or using recombinant AR protein.[15]

-

Competitive Binding: The AR preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [3H]mibolerone) and varying concentrations of the unlabeled test SARM.[11]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 18 hours at 4°C).[11]

-

Separation: Bound and free radioligand are separated. A common method is using hydroxyapatite (B223615) to precipitate the receptor-ligand complexes.[11]

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test SARM that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

In Vitro Functional (Transactivation) Assay

Objective: To determine if a SARM acts as an agonist, antagonist, or partial agonist and to quantify its potency (EC50).

Methodology:

-

Cell Culture: A suitable cell line (e.g., C2C12 osteoblasts, HEK293) is cultured.[8]

-

Transfection: The cells are transiently transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter.

-

Treatment: The transfected cells are treated with varying concentrations of the test SARM. A known androgen (e.g., DHT) is used as a positive control.[8]

-

Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

-

Lysis and Assay: The cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured.

-

Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal response).

In Vivo Hershberger Assay (Orchidectomized Rat Model)

Objective: To assess the in vivo anabolic (muscle) and androgenic (prostate) activity and determine the tissue selectivity of a SARM.[16]

Methodology:

-

Animal Model: Immature male rats are surgically castrated (orchidectomized) to remove the primary source of endogenous androgens. A sham-operated group serves as a control.[14][17]

-

Acclimation and Treatment: After a recovery period, the castrated animals are randomly assigned to treatment groups and dosed daily (typically via oral gavage) with the vehicle, a reference androgen (e.g., testosterone (B1683101) propionate), or the test SARM at various doses for a set period (e.g., 14 days).[17][18]

-

Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized. The levator ani muscle (anabolic tissue) and the ventral prostate and seminal vesicles (androgenic tissues) are carefully dissected and weighed.[8][16]

-

Data Analysis: The weights of the tissues from the SARM-treated groups are compared to those of the vehicle-treated castrated group and the sham-operated group. An ideal SARM will show a significant increase in the weight of the levator ani muscle with minimal increase in the weight of the prostate and seminal vesicles.[19]

Preclinical Development Workflow

The preclinical development of a novel SARM follows a structured pipeline to identify promising candidates for clinical trials.

The Principle of Tissue Selectivity

The defining characteristic of a SARM is its ability to differentially modulate the androgen receptor in a tissue-specific manner. This selectivity is the key differentiator from traditional anabolic steroids.

The proposed mechanism for this selectivity involves the unique three-dimensional conformation the AR adopts upon binding a specific SARM. This SARM-AR complex presents a distinct surface for interaction with cellular co-regulators (co-activators and co-repressors). Different tissues express unique profiles of these co-regulators. A SARM-AR complex might effectively recruit co-activators in muscle tissue to promote anabolic gene transcription, while in prostate tissue, the same complex might fail to recruit the necessary co-activators, resulting in a significantly weaker androgenic response.

Conclusion

The preclinical evaluation of novel SARMs is a rigorous, multi-faceted process that relies on a combination of in vitro and in vivo assays to establish potency, efficacy, and, most importantly, tissue selectivity. The data presented for compounds like RAD140, S-23, and LGD-4033 demonstrate the potential of this class of drugs to provide the benefits of androgen therapy with an improved safety profile.[8][13][20] Continued research and standardized preclinical assessment are critical for advancing the most promising SARM candidates into clinical development for conditions such as muscle wasting, osteoporosis, and cachexia.[1][21]

References

- 1. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. moreplatesmoredates.com [moreplatesmoredates.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. tapesearch.com [tapesearch.com]

- 5. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 8. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. behemothlabz.com [behemothlabz.com]

- 10. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurodiagnostico.com [eurodiagnostico.com]

- 12. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligand Pharmaceuticals Incorporated - Ligand Presents New Preclinical Data on its Lead SARM Molecule LGD-4033 at the Gerontological Society of America Annual Meeting [investor.ligand.com]

- 14. academic.oup.com [academic.oup.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. vikingtherapeutics.com [vikingtherapeutics.com]

- 19. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. swolverine.com [swolverine.com]

- 21. lupinepublishers.com [lupinepublishers.com]

An In-depth Technical Guide on the Core Effects of Selective Androgen Receptor Modulators on Muscle and Bone Tissue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Selective Androgen Receptor Modulators (SARMs) on muscle and bone tissue. While the specific designation "Androgen Receptor Modulator 3" (ARM3) does not correspond to a standard nomenclature in the available scientific literature, this document synthesizes preclinical data from well-characterized SARMs to serve as a representative model for this class of compounds. The information presented herein is intended to inform research and development efforts in the fields of muscle wasting disorders, osteoporosis, and other related conditions.

Selective Androgen Receptor Modulators are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2] Unlike traditional anabolic steroids, SARMs are designed to preferentially promote anabolic effects in muscle and bone while minimizing androgenic side effects in tissues such as the prostate and seminal vesicles.[3][4][5] This tissue selectivity presents a significant therapeutic advantage for a variety of clinical applications, including the treatment of sarcopenia, cachexia, and osteoporosis.[2][6][7]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for SARMs is their binding to the androgen receptor. In the absence of a ligand, the AR resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).[3][8] Upon binding by a SARM, the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[3][8] Inside the nucleus, the SARM-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[3] This binding initiates the recruitment of co-regulatory proteins (coactivators or corepressors) that modulate gene transcription.[1][3]

The tissue selectivity of SARMs is believed to be a result of the unique conformation the AR adopts upon binding to a specific SARM molecule. This distinct conformation influences the interaction with and recruitment of tissue-specific co-regulatory proteins, leading to differential gene expression in various tissues.[5] For instance, in muscle and bone, the SARM-AR complex may preferentially recruit coactivators that promote anabolic gene expression, while in tissues like the prostate, it may have a weaker interaction or even recruit corepressors.[3]

Below is a diagram illustrating the generalized signaling pathway of the androgen receptor upon activation by a SARM.

Caption: Generalized Androgen Receptor Signaling Pathway.

Effects on Muscle Tissue

Preclinical studies have consistently demonstrated the myoanabolic effects of various SARMs. These compounds have been shown to increase lean muscle mass and improve muscle strength in animal models.

Table 1: Quantitative Effects of SARMs on Muscle Tissue in Preclinical Models

| SARM | Animal Model | Dosage | Duration | Change in Levator Ani Muscle Weight | Change in Soleus Muscle Mass/Strength | Reference |

| S-40503 | Orchiectomized (ORX) rats | 1 mg/kg/day | 4 weeks | Increased, comparable to Dihydrotestosterone (DHT) | Not specified | [9][10] |

| S-4 | Orchidectomized rats | 3 mg/kg/day | 8 weeks | Fully restored to intact control levels | Restored to intact control levels | [5][11] |

| S-4 | Orchidectomized rats | 10 mg/kg/day | 8 weeks | Fully restored to intact control levels | Restored to intact control levels | [11] |

Effects on Bone Tissue

SARMs have also shown significant osteoanabolic activity, leading to improvements in bone mineral density (BMD) and biomechanical strength. These effects suggest their potential for the treatment of osteoporosis.

Table 2: Quantitative Effects of SARMs on Bone Tissue in Preclinical Models

| SARM | Animal Model | Dosage | Duration | Change in Femoral Bone Mineral Density (BMD) | Change in Biomechanical Strength | Reference |

| S-40503 | Orchiectomized (ORX) rats | 1 mg/kg/day | 4 weeks | Markedly increased, comparable to DHT | Not specified | [9][10] |

| S-40503 | Ovariectomized (OVX) rats | 30 mg/kg/day | 2 months | Significantly increased | Significantly increased | [9][10][12] |

| S-4 | Ovariectomized (OVX) rats | 3 mg/kg/day | 120 days | Maintained whole body and trabecular BMD | Increased | [5][12][13] |

| Ostarine (B1683759) (MK-2866) | Orchiectomized (ORX) rats | 0.4 mg/kg/day (Prophylaxis) | 18 weeks | Increased femoral trabecular density (26.01 ± 9.1% vs. 20.75 ± 1.2% in Orx) | Not affected | [14][15][16] |

| Ostarine (MK-2866) | Orchiectomized (ORX) rats | 0.4 mg/kg/day (Therapy) | 6 weeks (initiated 12 weeks post-Orx) | Increased cortical density of the femur (1.25 ± 0.03 g/cm³ vs. 1.18 ± 0.04 g/cm³ in Orx) | Unaffected | [14][15][16] |

Experimental Protocols

The evaluation of SARM efficacy in preclinical models typically involves a series of standardized experimental protocols to assess their effects on muscle and bone.

4.1. Animal Models

-

Orchiectomized (ORX) Male Rats: This is a standard model for male osteoporosis and muscle wasting, simulating androgen deficiency.[9][10][14]

-

Ovariectomized (OVX) Female Rats: This model is used to study postmenopausal osteoporosis, characterized by accelerated bone loss due to estrogen deficiency.[9][10][12][13]

4.2. Dosing and Administration

-

SARMs are typically administered orally or via subcutaneous injection.[13][17]

-

Dosages vary depending on the specific compound and the study design, but often range from 0.1 to 30 mg/kg of body weight per day.[5][6][9][17]

-

Treatment duration in preclinical studies commonly ranges from 4 weeks to several months to observe significant changes in muscle and bone parameters.[6][9][10]

4.3. Assessment of Muscle Effects

-

Levator Ani Muscle Weight: The levator ani muscle is highly responsive to androgens and is often used as a marker of anabolic activity.[9][10][11]

-

Soleus Muscle Mass and Strength: The soleus muscle is a weight-bearing muscle, and its mass and contractile properties are assessed to determine functional improvement.[11]

-

Lean Body Mass: Dual-energy X-ray absorptiometry (DEXA) can be used to measure changes in overall lean body mass.[5][13]

4.4. Assessment of Bone Effects

-

Bone Mineral Density (BMD): BMD is a key indicator of bone health and is measured using techniques like DEXA and peripheral quantitative computed tomography (pQCT).[9][10][12][13][14] pQCT provides detailed information on cortical and trabecular bone density.[12][13]

-

Biomechanical Strength Testing: This involves mechanical testing of excised bones (e.g., femur) to determine their strength and resistance to fracture.[9][10][12][13]

-

Histomorphometry: This technique involves microscopic analysis of bone tissue to assess parameters such as mineral apposition rate (MAR), which indicates the rate of new bone formation.[9][10]

Below is a diagram representing a typical experimental workflow for evaluating the effects of a SARM on muscle and bone.

Caption: Preclinical Experimental Workflow for SARM Evaluation.

Logical Relationships and Tissue Selectivity

The defining characteristic of SARMs is their ability to selectively target anabolic pathways in muscle and bone while having a reduced impact on androgenic tissues. This relationship is a key focus of preclinical evaluation.

Caption: Tissue-Selective Action of SARMs.

Conclusion

The preclinical data on a range of SARMs strongly support their potential as therapeutic agents for conditions characterized by muscle wasting and bone loss. Their tissue-selective mechanism of action offers a significant advantage over non-selective anabolic steroids. Further research, including well-controlled clinical trials, is necessary to fully elucidate the efficacy and safety profile of these compounds in human populations. This guide provides a foundational understanding of the core effects of SARMs on muscle and bone, which can inform the design of future studies and drug development programs.

References

- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective androgen receptor modulators in preclinical and clinical development | Semantic Scholar [semanticscholar.org]

- 5. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SARMs for Accelerated Muscle Hypertrophy: Research Insights & Applications – CT Labs [ct-labs.com]

- 7. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

- 9. Bone anabolic effects of S-40503, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Selective Androgen Receptor Modulator (SARM) Treatment Prevents Bone Loss and Reduces Body Fat in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model | springermedizin.de [springermedizin.de]

- 16. Treatment of osteoporosis using a selective androgen receptor modulator ostarine in an orchiectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of a Representative Androgen Receptor Modulator: Ostarine (MK-2866)

Disclaimer: The designation "Androgen Receptor Modulator 3" does not correspond to a specific, publicly recognized scientific or clinical agent. To fulfill the requirements of this technical guide, Ostarine (also known as Enobosarm, GTx-024, or MK-2866) has been selected as a representative example. Ostarine is one of the most extensively studied nonsteroidal Selective Androgen Receptor Modulators (SARMs), providing a robust dataset for analysis.

This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Ostarine, intended for researchers, scientists, and professionals in drug development.

Pharmacodynamics

The primary mechanism of action for Ostarine is its selective binding to the androgen receptor (AR).[1][2][3] Unlike traditional anabolic steroids, Ostarine exhibits tissue-selective anabolic effects, primarily targeting skeletal muscle and bone.[1][2][4] This selectivity is attributed to its unique chemical structure, which is resistant to enzymatic conversion into estrogen (aromatization) or dihydrotestosterone (B1667394) (5-alpha-reduction), thereby minimizing many of the androgenic side effects associated with steroids.[1][5]

Upon binding to the AR in the cytoplasm, Ostarine induces a conformational change in the receptor, causing it to dissociate from heat shock proteins.[6] The ligand-receptor complex then dimerizes and translocates to the nucleus.[6][7] Inside the nucleus, the AR homodimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[6][7][8] This action recruits co-activator proteins and RNA polymerase II, initiating the transcription of genes involved in muscle protein synthesis and cell proliferation.[6][[“]] Ostarine's activity has been shown to involve the activation of the ERK1/2 kinase pathway, which is crucial for cell growth and survival.[[“]]

Quantitative Pharmacodynamic Data

The following table summarizes key in vitro and in vivo pharmacodynamic parameters for Ostarine.

| Parameter | Value | Species/System | Description | Reference |

| Binding Affinity (Ki) | 3.8 nM | Rat | Dissociation constant for the Androgen Receptor, indicating high binding affinity. | [10] |

| Anabolic Activity (ED50) | 0.03 mg/day | Castrated Rat | Effective dose for 50% of maximal response in levator ani muscle growth. | [10] |

| Androgenic Activity (ED50) | 0.12 mg/day | Castrated Rat | Effective dose for 50% of maximal response in prostate growth. | [10] |

| Androgenic Activity (ED50) | 0.39 mg/day | Castrated Rat | Effective dose for 50% of maximal response in seminal vesicle growth. | [10] |

| Cellular Proliferation | 1-10,000 nM | C2C12 & L6 Cells | Stimulates proliferation and viability of myoblast cell lines. | [11][12] |

Pharmacokinetics

Ostarine was developed for oral administration and possesses favorable pharmacokinetic properties.[10]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption & Bioavailability: Ostarine is orally bioavailable, though specific percentages from human studies are not widely published.

-

Half-Life: In humans, Ostarine has a relatively long half-life of approximately 24 hours, which allows for once-daily dosing.[2][3] In preclinical studies with rats, a terminal half-life of 6.0 hours was observed after intravenous administration.[10]

-

Metabolism: Human metabolism of Ostarine occurs primarily through O-glucuronidation and ether cleavage.[13] Other identified pathways include hydroxylation and sulfation.[13] Studies using human hepatocytes and liver microsomes have been instrumental in identifying these metabolic transformations.[13][14]

-

Excretion: Metabolites of Ostarine are detectable in urine, with ostarine-glucuronide being a major metabolite found in non-hydrolyzed samples.[13]

Quantitative Pharmacokinetic Data

The table below presents available pharmacokinetic parameters for Ostarine from preclinical studies. Comprehensive human PK data from peer-reviewed clinical trials is limited.

| Parameter | Value | Species | Dose & Route | Description | Reference |

| Terminal Half-Life (t½) | 6.0 hours | Rat | 10 mg/kg, IV | The time required for the plasma concentration to decrease by half. | [10] |

| Terminal Half-Life (t½) | ~24 hours | Human | N/A | The time required for the plasma concentration to decrease by half. | [2][3] |

Key Experimental Protocols

Protocol: In Vitro Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., Ostarine) for the androgen receptor.

Methodology:

-

Preparation: A source of androgen receptor is prepared, typically from rat prostate cytosol or using a purified recombinant AR ligand-binding domain (LBD).[10]

-

Incubation: Increasing concentrations of the unlabeled test compound (Ostarine) are incubated with the AR preparation.[10] A constant, saturating concentration of a radiolabeled androgen, such as [3H]mibolerone or [3H]-DHT, is added to the mixture.[10][15] A non-steroidal antagonist (e.g., triamcinolone (B434) acetonide) may be included to prevent binding to other steroid receptors.[10]

-

Equilibrium: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18 hours) to reach binding equilibrium.[10]

-

Separation: Bound and free radioligand are separated. Common methods include the use of hydroxyapatite, which binds the receptor-ligand complex, or scintillation proximity assay (SPA) beads.[10][15]

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A nonlinear regression analysis is used to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of Ostarine following administration.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[11][12] Animals are acclimatized and may be cannulated (e.g., jugular vein) for serial blood sampling.

-

Formulation & Dosing: Ostarine is dissolved in a suitable vehicle, such as a mixture of DMSO, PEG300, Tween-80, and saline.[11][12] The compound is administered via the desired route, typically oral (gavage) or intravenous (injection).[10]

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Ostarine and its major metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

Visualizations

Signaling Pathway

Caption: Classical Androgen Receptor (AR) signaling pathway activated by Ostarine.

Experimental Workflow

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Logical Relationship

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

References

- 1. swolverine.com [swolverine.com]

- 2. predatornutrition.com [predatornutrition.com]

- 3. Everything You Need to Know About Ostarine [connect.aacp.org]

- 4. genemedics.com [genemedics.com]

- 5. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

- 10. eurodiagnostico.com [eurodiagnostico.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Architectural Precision of Androgen Receptor Modulation: A Technical Guide to the Molecular Structure of SARMs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Androgen Receptor Modulators (SARMs) represent a paradigm shift in androgen-based therapeutics, offering the potential for tissue-selective anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids. This in-depth technical guide elucidates the core molecular structures that define the diverse classes of nonsteroidal SARMs. It provides a comprehensive overview of their physicochemical properties, structure-activity relationships (SAR), and the downstream signaling pathways they modulate. Detailed experimental protocols for assessing androgen receptor binding affinity and in vivo tissue selectivity are provided, alongside comparative quantitative data to guide future drug discovery and development efforts.

Introduction: The Rationale for Selective Androgen Receptor Modulation

The androgen receptor (AR), a member of the nuclear receptor superfamily, is the primary mediator of the physiological effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). While the anabolic effects of androgens on muscle and bone are therapeutically desirable for a range of conditions including muscle wasting diseases, osteoporosis, and hypogonadism, their androgenic effects on tissues such as the prostate and skin, as well as potential cardiovascular risks, limit their clinical utility.

SARMs are a class of compounds designed to overcome these limitations by exhibiting tissue-selective agonism of the AR.[1] They can be broadly categorized into steroidal and nonsteroidal agents. While steroidal SARMs are derived from the testosterone molecule, nonsteroidal SARMs possess diverse chemical scaffolds that are not substrates for enzymes like 5α-reductase or aromatase, thereby avoiding conversion to DHT or estrogens, respectively.[2] This guide focuses on the molecular architecture of these nonsteroidal SARMs.

Core Molecular Scaffolds of Nonsteroidal SARMs

The chemical diversity of nonsteroidal SARMs is a testament to the extensive medicinal chemistry efforts in this field. Several core scaffolds have been identified, each with a unique profile of potency, selectivity, and pharmacokinetic properties.[2][3]

Aryl-Propionamide Derivatives

The discovery of aryl-propionamide-based SARMs stemmed from structural modifications of the nonsteroidal antiandrogen, bicalutamide.[4] These compounds typically feature a para-substituted phenol (B47542) residue linked to a 2-hydroxy-2-methylpropionamide moiety, which in turn is connected to a bi-substituted phenyl group.[4]

Key SAR Insights:

-

An ether linkage between the phenol and propionamide (B166681) core was found to enhance metabolic stability and in vivo half-life.[4]

-

Substituents on the phenyl rings play a crucial role in determining binding affinity and functional activity. For instance, electron-withdrawing groups like cyano and nitro on the A-ring and specific halogen substitutions on the B-ring have been shown to be important for high-affinity binding.[5]

Exemplary Compounds: Ostarine (MK-2866) and S-23 are prominent examples of this class.

Quinolinone Derivatives

This class of SARMs is characterized by a quinolinone core. Ligandrol (LGD-4033) is a well-known example, featuring a pyrrolidinyl-benzonitrile structure.[6]

Key SAR Insights:

-

The quinolinone scaffold provides a rigid framework for orienting key pharmacophoric features.

-

Modifications at various positions of the quinoline (B57606) ring have been explored to optimize potency and selectivity.[7][8] The specific substitutions in LGD-4033 contribute to its high binding affinity.

Bicyclic Hydantoin (B18101) Derivatives

Developed from the antiandrogen nilutamide, bicyclic hydantoin SARMs exhibit a distinct heterocyclic core.[1][2]

Key SAR Insights:

-

The hydantoin ring and its substitutions are critical for interaction with the androgen receptor.[9]

-

The bicyclic nature of the scaffold introduces conformational constraints that can influence binding and activity.[2]

Tetrahydroquinoline (THQ) Derivatives

THQ-based SARMs represent another significant class of nonsteroidal modulators.

Key SAR Insights:

-

The THQ core serves as a versatile scaffold for structural modifications.[10][11]

-

SAR studies have focused on substitutions on the THQ ring and the appended side chains to enhance potency and oral bioavailability.[12][13]

Physicochemical and Pharmacokinetic Properties of Representative SARMs

The therapeutic potential of a SARM is not solely dependent on its binding affinity but also on its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Ostarine (MK-2866) | C19H14F3N3O3 | 389.33 | - | Soluble in DMSO and Ethanol[14][15] |

| Ligandrol (LGD-4033) | C14H12F6N2O | 338.25 | 108 - 111 | Soluble in DMF, DMSO, and Ethanol[16][17] |

| RAD140 (Testolone) | C20H16ClN5O2 | 393.83 | - | Soluble in DMF, DMSO, and Ethanol[18][19] |

| S-23 | C18H13ClF4N2O3 | 416.76 | - | Soluble in Polyglycols and DMSO[20][21] |

Mechanism of Action: Modulating the Androgen Receptor Signaling Pathway

Nonsteroidal SARMs exert their effects by binding to the androgen receptor. This ligand-AR complex then translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes. The tissue selectivity of SARMs is thought to arise from their ability to induce a unique conformational change in the AR, leading to differential recruitment of co-activator and co-repressor proteins in various tissues.

Below is a diagram illustrating the canonical androgen receptor signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of tricyclic tetrahydroquinolines as a new series of nonsteroidal selective androgen receptor modulators (SARMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. usbio.net [usbio.net]

- 15. abmole.com [abmole.com]

- 16. LGD-4033 | 1165910-22-4 [chemicalbook.com]

- 17. caymanchem.com [caymanchem.com]

- 18. RAD140 CAS#: 1182367-47-0 [m.chemicalbook.com]

- 19. caymanchem.com [caymanchem.com]

- 20. S-23 | Androgen Receptor | TargetMol [targetmol.com]

- 21. S-23 - Receptor Chem - Buy S23 UK EU USA | 99% Pure SARMs [receptorchem.co.uk]

Ostarine (Enobosarm, GTx-024): An In-Depth Technical Guide on Androgen Receptor Interaction with Coactivators and Corepressors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ostarine (also known as Enobosarm, GTx-024, MK-2866, or S-22) is a well-characterized, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), leading to anabolic benefits in muscle and bone while having reduced androgenic effects in other tissues, such as the prostate. This technical guide provides a comprehensive overview of Ostarine's interaction with the androgen receptor and its differential modulation of coactivators and corepressors, which is believed to be a key mechanism underlying its tissue selectivity. The guide includes a summary of quantitative data, detailed experimental protocols for studying these interactions, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a crucial role in the development and maintenance of male reproductive tissues, as well as in anabolic processes in skeletal muscle and bone. Traditional anabolic therapies using steroidal androgens are often associated with a range of undesirable side effects due to their systemic androgenic actions. Selective androgen receptor modulators (SARMs) represent a promising therapeutic alternative by demonstrating tissue-selective anabolic activity.[1][2] Ostarine is one of the most clinically advanced SARMs, having been investigated in numerous preclinical and clinical studies for conditions such as muscle wasting and osteoporosis.[3][4]

The tissue-selective effects of SARMs are thought to be mediated by their ability to induce a unique conformational change in the AR upon binding. This distinct conformation leads to differential recruitment of transcriptional coactivators and corepressors in a tissue-specific manner, ultimately resulting in differential gene regulation.[5][6] This guide delves into the molecular mechanisms of Ostarine's action, with a focus on its interplay with AR coregulators.

Quantitative Data on Ostarine-Androgen Receptor Interaction

Ostarine binds to the androgen receptor with high affinity. The following tables summarize the available quantitative data for Ostarine's interaction with the AR and its functional activity.

| Parameter | Value | Species | Assay Method | Reference |

| Kᵢ | 3.8 nM | Rat | In vitro competitive radioligand binding assay with [³H]mibolerone | [5][7] |

Table 1: Ostarine Binding Affinity for the Androgen Receptor. This table presents the inhibition constant (Kᵢ) of Ostarine for the rat androgen receptor.

| Cell Line | Agonist | EC₅₀ | Species (AR) | Assay Method | Reference |

| COS7 | SARM-2f | 2.5 nM | Rat | Luciferase Reporter Assay | [8] |

| COS7 | SARM-2f | 3.0 nM | Monkey | Luciferase Reporter Assay | [8] |

| COS7 | SARM-2f | 3.6 nM | Human | Luciferase Reporter Assay | [8] |

| COS7 | Testosterone (B1683101) | 12 nM | Rat | Luciferase Reporter Assay | [8] |

| COS7 | Testosterone | 3.2 nM | Monkey | Luciferase Reporter Assay | [8] |

| COS7 | Testosterone | 11 nM | Human | Luciferase Reporter Assay | [8] |

| C6 Cells | Ostarine | (twofold > Bicalutamide) | Not Specified | Cell Viability/Inhibition | [9] |

Table 2: Functional Activity of SARMs in Reporter Gene Assays. This table shows the half-maximal effective concentration (EC₅₀) values for a similar SARM, SARM-2f, and testosterone in activating the androgen receptor in a luciferase reporter gene assay in COS7 cells expressing rat, monkey, or human AR. It also includes qualitative data on Ostarine's inhibitory activity in C6 glioma cells.

Interaction with Coactivators and Corepressors

The tissue-selective action of Ostarine is attributed to its ability to induce a specific conformation in the AR, leading to differential recruitment of coactivators and corepressors in various tissues. In anabolic tissues like muscle, the Ostarine-AR complex is thought to preferentially recruit coactivators, leading to the transcription of genes involved in muscle growth. Conversely, in androgenic tissues like the prostate, the complex may recruit a different set of coregulators, including corepressors, resulting in a blunted or even antagonistic effect.[5][6]

Studies have shown that SARMs can induce the recruitment of both coactivators and corepressors.[10] For instance, in the presence of certain SARMs, the AR can recruit corepressors like SMRT and NCoR in prostate cells, while still recruiting coactivators in muscle cells.[5] The precise stoichiometry and dynamics of these interactions are key determinants of the tissue-specific gene expression profile.

Signaling Pathways

Genomic Signaling Pathway

The canonical genomic signaling pathway of the androgen receptor involves its translocation to the nucleus upon ligand binding, where it binds to androgen response elements (AREs) in the promoter regions of target genes. This is followed by the recruitment of a complex of coactivators and the basal transcription machinery to initiate gene transcription.

Caption: Ostarine-mediated genomic androgen receptor signaling pathway.

Non-Genomic Signaling Pathway: MAPK/ERK Activation

In addition to its genomic effects, Ostarine has been shown to activate non-genomic signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway in muscle cells.[1][11] This rapid, non-transcriptional signaling is also mediated by the androgen receptor and contributes to the proliferative and anti-apoptotic effects of Ostarine.[1]

Caption: Ostarine-induced non-genomic MAPK/ERK signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of Ostarine with the androgen receptor and its coregulators.

Luciferase Reporter Gene Assay for AR Activity

This assay is used to quantify the transcriptional activity of the AR in response to Ostarine.

Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing androgen response elements (AREs). In the presence of an AR agonist like Ostarine, the activated AR binds to the AREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a substrate is proportional to the AR transcriptional activity.[12][13]

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T, PC3, or C2C12) in a 96-well plate at a suitable density.

-

Co-transfect the cells with an AR expression vector, an ARE-luciferase reporter vector, and a control vector expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Replace the medium with a medium containing serial dilutions of Ostarine or a vehicle control.

-

Incubate for another 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.

-

Subsequently, measure the Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the log of the Ostarine concentration to determine the EC₅₀ value.

-

Co-immunoprecipitation (Co-IP) for AR-Coregulator Interaction

Co-IP is used to demonstrate the physical interaction between the AR and its coactivators or corepressors in a cellular context.

Principle: An antibody specific to a "bait" protein (e.g., AR) is used to pull down the bait protein from a cell lysate. If a "prey" protein (e.g., a coactivator) is physically associated with the bait protein, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.

Protocol:

-

Cell Lysis:

-